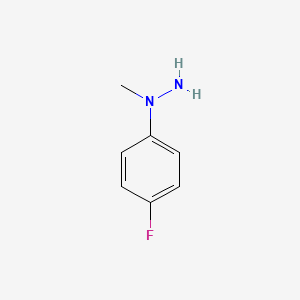

1-(4-Fluorophenyl)-1-methylhydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYFNBYVHAIWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl 1 Methylhydrazine

Strategic Approaches to N-N and C-N Bond Formation in 1-(4-Fluorophenyl)-1-methylhydrazine Synthesis

The construction of this compound can be approached by sequentially forming the key bonds that define its structure: the N-N bond of the hydrazine (B178648) core, the C-N bond linking the aromatic ring, and the C-N bond for the methyl group. The order of these steps can be varied to optimize yield and purity.

Formation of the Hydrazine Moiety

The foundational N-N bond of the hydrazine unit is a critical structural element. While hydrazine itself is a readily available starting material, advanced methodologies for creating substituted hydrazines often involve forming the N-N bond from amine or nitroarene precursors. Catalytic methods have gained prominence for their efficiency and selectivity. acs.orgucsf.edu

Key strategies for N-N bond formation include:

Reductive Coupling: A powerful method involves the cross-selective intermolecular reductive coupling of a nitroarene with an aniline (B41778) in the presence of a catalyst and a terminal reductant. nih.gov For instance, a small ring phosphacycle can catalyze the reaction between a nitroaromatic compound and an aniline using a hydrosilane as the reductant, offering good chemoselectivity. nih.govorganic-chemistry.org

Oxidative Coupling: Transition metal-catalyzed or electrochemical oxidative coupling of secondary amines can form tetrasubstituted hydrazines. ccspublishing.org.cn While this directly produces a different class of hydrazines, the underlying principle of dehydrogenative N-N bond formation is a key area of research. ccspublishing.org.cnrsc.org

Electrophilic Amination: Primary amines can be treated with electrophilic aminating agents, such as certain oxaziridines, to afford N-Boc protected hydrazines, which can then be further functionalized. organic-chemistry.org

Introduction of the 4-Fluorophenyl Group

Attaching the 4-fluorophenyl group to the hydrazine nitrogen constitutes a C-N bond formation, which is arguably the most common strategic step in synthesizing arylhydrazines.

Classical Diazotization Route: The traditional and widely used method begins with the diazotization of 4-fluoroaniline (B128567). ontosight.ai This involves treating 4-fluoroaniline with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures to form a 4-fluorobenzene diazonium salt. chemicalbook.comchemicalbook.com This intermediate is then reduced to yield (4-fluorophenyl)hydrazine. ontosight.aigoogle.com Common reducing agents for this step include sodium sulfite (B76179) or sodium pyrosulfite. chemicalbook.comgoogle.com

Transition Metal-Catalyzed Cross-Coupling: More modern approaches utilize transition metal-catalyzed cross-coupling reactions, which offer broader functional group tolerance and often milder conditions. pageplace.de This typically involves the reaction of an aryl halide (e.g., 4-fluorobromobenzene or 4-fluorochlorobenzene) with hydrazine hydrate (B1144303). Palladium and copper are the most common catalysts for this transformation. nih.govresearchgate.net For example, palladium-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with very low catalyst loadings using potassium hydroxide (B78521) as the base. nih.gov

Incorporation of the Methyl Group

The final step in one common synthetic pathway is the N-methylation of (4-fluorophenyl)hydrazine. Direct alkylation of hydrazines can be challenging due to poor control over the level of substitution, often leading to mixtures of products. psu.edu

Strategic approaches to methylation include:

Direct Alkylation: Classical methods may involve the use of alkylating agents like dimethyl sulfate (B86663) or methyl iodide. However, these reactions can lack selectivity, potentially leading to methylation on either nitrogen atom or over-alkylation.

Reductive Amination: A more controlled approach is the reductive amination of the parent arylhydrazine with formaldehyde. This involves the formation of a hydrazone intermediate, which is then reduced to the methylated product.

Catalytic Methods: Recent developments include the use of methanol (B129727) as a methylating agent in the presence of a suitable catalyst. Another innovative strategy involves the reaction of hydrazine derivatives with carbon dioxide under high pressure to form hydrazinium (B103819) carboxylate, which can be a precursor for further functionalization. google.com

Exploration of Catalytic and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to minimize environmental impact. greenchemistry-toolkit.orgnih.gov These concepts are highly relevant to the production of specialty chemicals like this compound.

Transition Metal-Mediated Syntheses

Transition metals play a crucial role in facilitating key bond-forming reactions required for the synthesis of this compound, particularly in C-N bond formation. nih.govacs.org Catalytic systems based on palladium, copper, and nickel are frequently employed. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Coupling: Palladium complexes are highly effective for the C-N cross-coupling of aryl halides with hydrazine. nih.gov These reactions, often variants of the Buchwald-Hartwig amination, can proceed with extremely low catalyst loadings (down to 100 ppm) and tolerate a wide array of functional groups. nih.gov

Copper-Catalyzed Coupling: Copper-based catalysts, often used in Ullmann-type reactions, provide a more economical alternative to palladium for N-arylation. organic-chemistry.org CuI-catalyzed coupling of aryl halides with hydrazine hydrate has been shown to be effective, sometimes in aqueous media, which enhances the green profile of the synthesis. researchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts are also emerging as powerful tools for C-N bond formation. organic-chemistry.org A Ni(II)-bipyridine complex, for instance, can catalyze the photochemical coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org

| Catalyst System | Aryl Substrate | Nitrogen Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium / Ligand | Aryl Chlorides, Bromides | Hydrazine | Low catalyst loadings, broad scope | nih.gov |

| Copper(I) Iodide (CuI) / Ligand | Aryl Bromides, Iodides | N-Boc Hydrazine | Economical, can be run in DMSO or water | researchgate.netorganic-chemistry.org |

| Nickel(II)-bipyridine complex | (Hetero)aryl Chlorides | Hydrazides | Utilizes photochemical activation | organic-chemistry.org |

Solvent-Free and Sustainable Reaction Conditions

Adhering to the principles of green chemistry, recent research has focused on minimizing or eliminating hazardous organic solvents and developing more sustainable reaction protocols. mdpi.com

Solvent-Free Synthesis: Mechanochemistry, such as ball-milling or grinding, has been successfully applied to the synthesis of hydrazone derivatives without any solvent. researchgate.netsemanticscholar.org This technique reduces waste and energy consumption. nih.gov Novel solvent-free routes have also been developed for synthesizing functionalized hydrazines starting from materials like monomethylhydrazine. researchgate.net

Aqueous Media: Water is an ideal green solvent, and several catalytic systems for arylhydrazine synthesis have been adapted to run in aqueous solutions. researchgate.net This not only reduces reliance on volatile organic compounds but can also simplify product isolation.

Sustainable Catalysts and Reagents: The use of organocatalysts, such as L-proline, for synthesizing hydrazide derivatives via grinding techniques represents a green approach. mdpi.com Furthermore, developing processes that use sustainable reagents, like leveraging hydrazine hydrate in asymmetric synthesis with bifunctional catalysts, is a key area of progress. acs.orgresearchgate.net Using solid hydrazine reagents, such as hydrazinium carboxylate, can also facilitate solvent-free reactions that produce only water and carbon dioxide as byproducts. google.comsemanticscholar.org

| Methodology | Principle | Typical Application | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free reaction | Hydrazone formation | Reduces waste, high efficiency | researchgate.netsemanticscholar.org |

| Aqueous Synthesis | Use of water as solvent | Cu-catalyzed C-N coupling | Environmentally benign, improved safety | researchgate.net |

| Organocatalysis | Use of non-metal catalysts | Hydrazide synthesis via grinding | Reusable catalyst, mild conditions | mdpi.com |

| Solid Hydrazine Reagents | Solvent-free reaction | Synthesis of azines, pyrazoles | No catalyst needed, benign byproducts (H₂O, CO₂) | google.comsemanticscholar.org |

Optimization of Reaction Parameters for Enhanced Research-Scale Yields and Purity

The preparation of this compound typically involves the methylation of 4-fluorophenylhydrazine. The optimization of this reaction is crucial for maximizing the yield of the desired N,N'-disubstituted product while minimizing side reactions, such as over-methylation to form a quaternary ammonium (B1175870) salt or methylation at the second nitrogen atom. Key parameters that require careful consideration include the choice of methylating agent, solvent, temperature, and base.

Common methylating agents for such transformations include methyl iodide, dimethyl sulfate, and methylating agents like (chloromethyl) dimethylchlorosilane. The reactivity of the chosen agent will significantly influence the reaction conditions. For instance, highly reactive agents like methyl iodide may lead to over-methylation if not carefully controlled.

The selection of a suitable solvent is also critical. Aprotic polar solvents are often employed to facilitate the dissolution of the reactants and to promote the desired nucleophilic substitution. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions. The addition of a base is often necessary to deprotonate the hydrazine, thereby increasing its nucleophilicity. The strength and stoichiometry of the base must be optimized to favor the desired mono-methylation.

To illustrate the impact of various parameters, a hypothetical optimization table is presented below, based on general principles of N-alkylation of arylhydrazines.

| Entry | Methylating Agent | Solvent | Base | Temperature (°C) | Yield of this compound (%) |

| 1 | Methyl Iodide (1.1 eq) | Acetonitrile | K₂CO₃ (1.5 eq) | 25 | 65 |

| 2 | Methyl Iodide (1.1 eq) | DMF | K₂CO₃ (1.5 eq) | 25 | 75 |

| 3 | Methyl Iodide (1.1 eq) | DMF | NaH (1.1 eq) | 0 to 25 | 85 |

| 4 | Dimethyl Sulfate (1.1 eq) | DMF | NaH (1.1 eq) | 0 to 25 | 82 |

| 5 | Methyl Iodide (1.5 eq) | DMF | NaH (1.1 eq) | 25 | 70 (with 15% over-methylation) |

This table is illustrative and based on general principles of similar chemical reactions. Actual experimental results may vary.

In the synthesis of this compound, the principles of kinetic and thermodynamic control can play a significant role, particularly in determining the regioselectivity of the methylation. The 4-fluorophenylhydrazine molecule has two nitrogen atoms, both of which are nucleophilic and can potentially be methylated.

The N1 nitrogen, directly attached to the aromatic ring, is generally less nucleophilic due to the electron-withdrawing effect of the phenyl group. The N2 nitrogen, being a primary amine, is typically more nucleophilic. Therefore, under kinetically controlled conditions (lower temperatures, shorter reaction times), the product of methylation at the more nucleophilic N2 nitrogen might be expected to form faster.

However, the thermodynamically more stable product is often the N1-methylated isomer. The stability of this product can be influenced by steric and electronic factors. The reaction can be steered towards the thermodynamically favored product by using higher temperatures and longer reaction times, allowing for a possible equilibrium to be established, or for a kinetically formed intermediate to rearrange to the more stable product.

The choice of base and solvent can also influence the kinetic versus thermodynamic outcome. A strong, sterically hindered base might selectively deprotonate one nitrogen over the other, leading to a kinetically favored product. Conversely, conditions that allow for reversible protonation and deprotonation might favor the formation of the thermodynamically more stable product.

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereochemical control. This is a significant challenge as the nitrogen atom itself can be a stereocenter if it is trisubstituted and the substituents are different, though nitrogen inversion can lead to racemization. More commonly, a chiral center is introduced on a substituent attached to the hydrazine.

For the synthesis of chiral 1-aryl-1-methylhydrazines, a common strategy involves the use of a chiral auxiliary. This auxiliary can be attached to the hydrazine, and its steric bulk can direct the incoming methyl group to one face of the molecule, leading to a diastereoselective methylation. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Another approach involves the use of a chiral catalyst. A chiral phase-transfer catalyst, for example, could be used to deliver the methylating agent in a stereoselective manner. Asymmetric synthesis of this nature often requires careful optimization of the catalyst structure, solvent, and reaction temperature to achieve high enantiomeric excess.

The development of stereoselective methods for the synthesis of chiral hydrazines is an active area of research. While specific methods for the chiral synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, the alkylation of a chiral hydrazone, followed by hydrolysis, could be a viable route.

| Method for Stereochemical Control | Description | Potential Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | High diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal. |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Variable enantiomeric excess, highly dependent on catalyst and reaction conditions. |

| Resolution | A racemic mixture is separated into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. | Can provide enantiomerically pure material, but the maximum theoretical yield is 50% for each enantiomer. |

This table outlines general strategies for achieving stereochemical control in the synthesis of chiral molecules.

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluorophenyl 1 Methylhydrazine

Electrophilic and Nucleophilic Characterization of 1-(4-Fluorophenyl)-1-methylhydrazine

Hydrazine (B178648) and its derivatives, including this compound, can act as both nucleophiles, due to the lone pairs of electrons on the nitrogen atoms, and as reducing agents. The specific reactivity is heavily influenced by the nature of the substituents attached to the hydrazine core.

Reactivity at the Hydrazine Nitrogen Atoms

The this compound molecule possesses two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The N1 nitrogen is bonded to a methyl group and a 4-fluorophenyl group, while the N2 nitrogen is bonded to two hydrogen atoms.

The nucleophilicity of these two centers is a balance of electronic and steric effects.

Electronic Effects: The methyl group on N1 is electron-donating through an inductive effect, which tends to increase the electron density and nucleophilicity of this nitrogen. Conversely, the 4-fluorophenyl group is strongly electron-withdrawing.

Nucleophilic Center: Kinetic studies on substituted hydrazines have shown that alkyl groups (like methyl) tend to increase the reactivity at the substituted α-position (N1), while decreasing reactivity at the terminal β-position (N2). nih.govresearchgate.netacs.org However, the powerful electron-withdrawing nature of the fluorophenyl group deactivates the N1 position. Consequently, the terminal N2 nitrogen, being less sterically hindered and less electronically deactivated, typically serves as the primary nucleophilic center for reactions such as condensation with carbonyls. nih.gov

| Nitrogen Atom | Attached Groups | Inductive/Resonance Effects | Steric Hindrance | Overall Nucleophilicity |

|---|---|---|---|---|

| N1 (α-position) | Methyl, 4-Fluorophenyl | +I (Methyl, activating), -I, -M (Fluorophenyl, deactivating) | Higher | Reduced |

| N2 (β-position) | Two Hydrogens | None | Lower | Primary Site |

Influence of the Fluorophenyl Moiety on Reactivity

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, subsequently, from the N1 nitrogen atom, significantly reducing its basicity and nucleophilicity.

Mesomeric (Resonance) Effect (-M): The phenyl ring allows for the delocalization of the lone pair of electrons on the N1 nitrogen into the aromatic system. This resonance stabilization further decreases the availability of the lone pair for nucleophilic attack.

Combined, these effects make the this compound less nucleophilic than alkylhydrazines. Studies on various arylhydrazines have confirmed that electron-withdrawing substituents on the phenyl ring slow the rate of reactions like hydrazone formation. nih.gov

Elucidation of Reaction Mechanisms Involving this compound

The unique structure of this compound makes it a valuable precursor in various organic syntheses, particularly those involving condensation and cyclization pathways.

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.net In the case of this compound, the reaction proceeds through a nucleophilic addition-elimination mechanism.

The mechanism involves the nucleophilic attack of the terminal, more reactive N2 amine group onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to yield the corresponding N-(4-fluorophenyl)-N-methylhydrazone. This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

Reaction Scheme: Condensation with a Ketone

R₂C=O + H₂N-N(CH₃)(C₆H₄F) ⇌ R₂C=N-N(CH₃)(C₆H₄F) + H₂O

Cyclization Reactions to Form Heterocyclic Systems

This compound and its derivatives are key building blocks for the synthesis of various nitrogen-containing heterocyclic systems. The hydrazones formed from condensation reactions are often stable intermediates that can undergo subsequent cyclization.

Pyrazole (B372694) Synthesis: One of the most common applications of substituted hydrazines is in the Knorr pyrazole synthesis and related reactions. youtube.com Typically, a hydrazine is reacted with a 1,3-dicarbonyl compound. mdpi.comresearchgate.net The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an N-aryl-N-methylhydrazine can direct the regioselectivity of the cyclization. nih.gov

1,2,4-Triazine Synthesis: Substituted hydrazines are also employed in the synthesis of 1,2,4-triazines. organic-chemistry.org These syntheses often involve the condensation of a hydrazine derivative with an α-dicarbonyl compound or a related precursor. mdpi.comresearchgate.net The reaction forms an intermediate which then cyclizes to create the six-membered triazine ring. organic-chemistry.org

| Reactant Type | Intermediate | Final Heterocycle | General Method |

|---|---|---|---|

| 1,3-Diketone | Hydrazone | Pyrazole | Knorr Synthesis |

| α-Dicarbonyl Compound | Hydrazone | 1,2,4-Triazine | Cyclocondensation |

Oxidation-Reduction Pathways

Hydrazines are well-known for their reducing properties and can undergo oxidation through various chemical and electrochemical pathways. researchgate.net The oxidation of substituted methylhydrazines is a complex, multi-step process. utexas.edu

Electrochemical studies on methylhydrazine and dimethylhydrazine show that oxidation typically proceeds via an initial two-electron transfer, often involving the cleavage of N-H bonds. utexas.eduacs.org For an N,N'-disubstituted hydrazine like this compound, oxidation could initiate with the loss of electrons to form a diazenium (B1233697) cation intermediate [R(R')N=NH₂]⁺. This reactive species can then undergo further reactions.

The oxidation of arylhydrazines, such as phenylhydrazine (B124118), can be autocatalytic and involve radical intermediates, including the superoxide (B77818) radical and phenylhydrazyl radical, ultimately leading to a variety of products. nih.gov The specific pathway and final products for this compound would depend on the oxidizing agent and reaction conditions, but the mechanism likely involves initial electron loss from one of the nitrogen atoms followed by subsequent chemical steps. rsc.orgnanochemres.org

Theoretical and Experimental Studies of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving this compound, like other substituted hydrazines, are often elucidated through a combination of theoretical calculations and experimental observations. While specific studies focusing exclusively on the reaction intermediates and transition states of this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from research on closely related N-aryl-N-methylhydrazines and fluorinated aromatic compounds. These studies provide a framework for understanding the expected reactivity, the nature of transient species, and the energetic profiles of reactions involving this compound.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. Such computational approaches can predict the geometries and energies of reactants, products, intermediates, and transition states. For a compound like this compound, theoretical investigations would likely focus on several key reaction types, including its role as a nucleophile in condensation reactions and its behavior in rearrangements such as the Fischer indole (B1671886) synthesis.

A common reaction involving hydrazines is the formation of hydrazones through condensation with carbonyl compounds. The mechanism of this reaction is well-established and proceeds through a series of intermediates. Initially, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product. The presence of a fluorine atom at the para position of the phenyl ring in this compound is expected to influence the electronic properties of the molecule, thereby affecting the rates of these steps and the stability of the intermediates and transition states. The electron-withdrawing nature of fluorine can modulate the nucleophilicity of the hydrazine nitrogens.

The Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, provides a well-studied model for more complex transformations. wikipedia.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole. wikipedia.org The mechanism includes several key steps: the formation of the phenylhydrazone, tautomerization to an enamine, a sharif.edusharif.edu-sigmatropic rearrangement, loss of ammonia (B1221849), and rearomatization. wikipedia.orgjk-sci.com Each of these steps proceeds through distinct intermediates and transition states. Computational studies on substituted phenylhydrazines in the context of the Fischer indole synthesis could provide valuable data on the activation energies and the influence of substituents on the reaction pathway. For this compound, the fluorine substituent would likely impact the energetics of the sigmatropic rearrangement and the subsequent cyclization and elimination steps.

Experimental studies aimed at detecting and characterizing reaction intermediates often employ spectroscopic techniques such as NMR and mass spectrometry under conditions that can trap or prolong the lifetime of transient species. While no specific experimental studies on the intermediates of this compound were identified in the available literature, research on analogous systems has successfully characterized hydrazone and enamine intermediates. wikipedia.org

Given the absence of specific published data for this compound, the following table presents hypothetical data for the formation of a hydrazone from this compound and a generic ketone. This table is illustrative of the types of energetic parameters that would be determined in a typical computational study of such a reaction.

Hypothetical Computational Data for the Reaction of this compound with a Ketone

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Ketone | 0.0 | - |

| TS1 | Transition state for nucleophilic attack | +12.5 | N-C bond forming |

| INT1 | Tetrahedral Intermediate | -5.2 | Tetrahedral carbon |

| TS2 | Transition state for proton transfer | +8.7 | N-H and O-H bonds breaking/forming |

| INT2 | Protonated Intermediate | -2.1 | - |

| TS3 | Transition state for water elimination | +15.8 | C-O bond breaking |

| Products | Hydrazone + Water | -10.3 | C=N double bond formed |

Note: This data is hypothetical and intended for illustrative purposes only. Actual values would require specific computational studies.

Theoretical and Computational Chemistry Studies of 1 4 Fluorophenyl 1 Methylhydrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a compound's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For instance, in a DFT study of a different heterocyclic compound, the HOMO-LUMO energy gap was calculated to be 3.08 eV, suggesting significant chemical reactivity. researchgate.net Another study on 3-methyl-4-nitro-1,1-biphenyl reported an energy gap of 4.06 eV, indicating a more stable molecule. researchgate.net A similar FMO analysis for 1-(4-Fluorophenyl)-1-methylhydrazine would be crucial to quantify its electronic stability and predict its behavior in chemical reactions.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Substituted Triazole Derivative | DFT/wB97XD/6-31G(d) | Not Specified | Not Specified | 3.08 | researchgate.net |

| 3-methyl-4-nitro-1,1-biphenyl | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 4.06 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.depreprints.org The MEP map is color-coded to identify different electrostatic regions:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

In an MEP analysis, the red areas highlight sites that can act as proton acceptors or engage in hydrogen bonding. researchgate.net For this compound, an MEP map would be expected to show negative potential (red) around the electronegative fluorine and nitrogen atoms, identifying them as the primary sites for electrophilic interactions. The regions around the hydrogen atoms would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Quantum chemical calculations are widely used to predict and interpret spectroscopic data. nih.gov Methods like DFT can accurately compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. scispace.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

These theoretical spectra are invaluable for confirming molecular structures and assigning experimental signals. For example, studies on various organic molecules have shown excellent agreement between vibrational frequencies calculated with the B3LYP functional and those observed in experimental FT-IR and Raman spectra. scispace.com Similarly, calculated ¹H and ¹³C NMR chemical shifts often correlate strongly with experimental data, aiding in the complete structural elucidation of complex molecules. scispace.comnih.gov Applying these methods to this compound would allow for a theoretical prediction of its IR and NMR spectra, providing a benchmark for experimental characterization.

| Atom Position | Experimental Shift (ppm) | Theoretical Shift (ppm) | Reference |

|---|---|---|---|

| H19 | 7.23 | Not Specified (General agreement noted) | scispace.com |

| H21 | 7.21 | Not Specified (General agreement noted) | scispace.com |

| H23 | 6.93 | Not Specified (General agreement noted) | scispace.com |

| H24 | 6.91 | Not Specified (General agreement noted) | scispace.com |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics focuses on the electronic structure of a static molecule, molecular dynamics (MD) simulations and conformational analysis explore its dynamic behavior, flexibility, and interactions with its environment.

Most non-rigid molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of a molecule to identify its most stable, low-energy conformers. researchgate.net For a molecule like this compound, rotation around the C-N and N-N single bonds would lead to various conformers. Computational methods can calculate the relative energies of these conformers to determine the preferred geometries. A study on the related compound 1-acetyl-2-methylhydrazine using DFT calculations identified four stable minima on its potential energy surface, with the most stable conformer being stabilized by an intramolecular hydrogen bond. researchgate.net

Furthermore, molecules containing hydrazine (B178648) moieties can potentially exhibit tautomerism. Theoretical calculations are essential for evaluating the relative energies of different tautomers to predict which form is predominant under specific conditions. researchgate.net

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvation models) or by including individual solvent molecules (explicit solvation models). Theoretical calculations of electronic properties and spectra can be performed in different simulated solvents to predict how these properties change from the gas phase to a solution phase. nih.gov

Structure-Reactivity and Structure-Property Relationship Predictions of this compound

Theoretical and computational chemistry studies are instrumental in predicting the behavior of molecules, offering insights into their reactivity and physicochemical properties. For this compound, while specific comprehensive research on its structure-reactivity and structure-property relationships is not extensively detailed in publicly available literature, predictions can be derived from computational models and analysis of its structural features. These predictions are crucial for understanding its potential applications and for the rational design of new molecules with desired characteristics.

The reactivity of this compound is largely dictated by the interplay of the substituted phenyl ring and the methylhydrazine moiety. The fluorine atom at the para-position of the phenyl ring exerts a significant electronic influence. Due to its high electronegativity, fluorine acts as an inductive electron-withdrawing group, which can decrease the electron density of the aromatic ring. Conversely, it can also act as a weak resonance-donating group due to its lone pairs of electrons. This dual electronic nature influences the molecule's reactivity in electrophilic and nucleophilic reactions.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the biological activity and physical properties of chemical compounds. nih.govnih.gov These models establish a mathematical correlation between the chemical structure and the observed activity or property. For this compound, such models could predict its potential as a precursor in the synthesis of biologically active compounds. For instance, similar hydrazine derivatives are utilized in the development of various therapeutic agents. ontosight.ai

Detailed computational analyses often involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be electronic (e.g., dipole moment, frontier molecular orbital energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). While specific QSAR/QSPR studies on this compound are not readily found, predicted properties from databases like PubChem offer valuable information. uni.lu

Below are data tables containing computationally predicted properties for this compound.

Table 1: Predicted Molecular Properties and Descriptors

| Property/Descriptor | Predicted Value |

| Molecular Formula | C₇H₉FN₂ |

| Monoisotopic Mass | 140.07498 Da |

| XlogP | 1.4 |

Data sourced from PubChem. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.08226 | 125.5 |

| [M+Na]⁺ | 163.06420 | 133.2 |

| [M-H]⁻ | 139.06770 | 129.2 |

| [M+NH₄]⁺ | 158.10880 | 147.1 |

| [M+K]⁺ | 179.03814 | 132.3 |

| [M+H-H₂O]⁺ | 123.07224 | 118.6 |

| [M+HCOO]⁻ | 185.07318 | 151.6 |

| [M+CH₃COO]⁻ | 199.08883 | 181.6 |

| [M+Na-2H]⁻ | 161.04965 | 132.3 |

| [M]⁺ | 140.07443 | 122.6 |

| [M]⁻ | 140.07553 | 122.6 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. Data sourced from PubChem. uni.lu

The predictions in these tables provide foundational data for further computational studies. For example, the XlogP value suggests a moderate lipophilicity, which is a critical parameter in drug design influencing absorption and distribution. The predicted CCS values are important for analytical techniques like ion mobility-mass spectrometry, which can aid in the identification and characterization of the compound.

Synthesis and Functional Exploration of Derivatives and Analogues of 1 4 Fluorophenyl 1 Methylhydrazine

Design Principles for Structural Modification and Analogue Generation

The rational design of analogues of 1-(4-fluorophenyl)-1-methylhydrazine involves a multi-faceted approach, targeting different subunits of the molecule. These modifications are intended to alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.

The 4-fluorophenyl group is a common motif in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. The fluorine atom at the para-position influences the molecule's electronic properties and metabolic stability. Design strategies frequently involve:

Positional Isomerism : Moving the fluorine substituent to the ortho- or meta-positions to alter the molecule's conformational preferences and interaction with receptor pockets.

Halogen Substitution : Replacing the fluorine with other halogens (e.g., chlorine, bromine) can modify the lipophilicity and electronic nature of the ring, which can be crucial for binding affinity. For instance, in studies of certain kinase inhibitors, the presence and position of a halogen on a phenyl ring are essential for inhibitory effects. polyu.edu.hk

The hydrazine (B178648) moiety (-NH-NH-CH₃) is a chemically reactive and versatile linker. Its modification is a key strategy for creating diverse analogues. Common modifications include:

Acylation : Reacting the hydrazine with carboxylic acids or their derivatives to form stable hydrazides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the molecule's polarity and conformational flexibility.

Formation of Hydrazones : Condensation with aldehydes or ketones yields hydrazones. This is a widely used method to append various substituted aryl or alkyl groups, significantly expanding the chemical space of the derivatives. The resulting C=N double bond can be crucial for biological activity, and the appended group offers a new vector for interaction with target sites. d-nb.info

Incorporation into Heterocyclic Rings : The hydrazine backbone can be used as a key building block in the synthesis of nitrogen-containing heterocyles, such as pyrazoles or pyridazinones. This rigidifies the structure, locking it into specific conformations that may be more favorable for binding.

Molecular hybridization involves covalently linking the this compound scaffold with other known pharmacophores or heterocyclic systems. This strategy aims to create chimeric molecules that may exhibit synergistic or novel biological activities by interacting with multiple binding sites or different targets. Examples of scaffolds that have been hybridized with phenylhydrazine-like cores include:

Pyrazoles and Pyrazolo-phthalazines : These nitrogen-containing heterocyclic rings are prevalent in many biologically active compounds. Their synthesis often utilizes a phenylhydrazine (B124118) precursor, resulting in hybrid molecules with potent enzymatic inhibitory activity, such as against α-glucosidase. ekb.egnih.gov

Thiazoles and Piperazines : Combining the hydrazine moiety with these scaffolds has led to the development of potent and selective inhibitors of enzymes like monoamine oxidase A (MAO-A). mdpi.com

Quinazolines : The fusion of a phenylhydrazine-derived side chain to a quinazoline (B50416) core has been explored for developing inhibitors of epidermal growth factor receptor (EGFR). nih.gov

Purines : Linking the core structure to purine (B94841) analogues has been investigated as a strategy for creating potential protein kinase inhibitors. nih.gov

Synthetic Strategies for Advanced Derivatives

The synthesis of advanced derivatives from this compound or its simpler precursor, 4-fluorophenylhydrazine, relies on a range of established organic reactions. A common and powerful approach is the formation of hydrazones, which serve as versatile intermediates.

A general synthetic pathway often begins with the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone) to form a hydrazone. This intermediate can then be subjected to cyclization reactions to form various heterocyclic systems. For example, the Vilsmeier-Haack reaction can be used on hydrazones to generate 4-formyl pyrazole (B372694) derivatives. nih.gov These formyl pyrazoles can then be used in multi-component reactions to build more complex hybrid molecules, such as pyrazole-phthalazine derivatives. nih.gov

Another key synthetic transformation is the Fischer Indole (B1671886) Synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in an acidic medium to produce an indole ring system. ekb.eg This method allows for the incorporation of the 4-fluorophenyl moiety into a new, fused heterocyclic scaffold.

Furthermore, direct N-acylation or N-alkylation of the hydrazine nitrogen atoms provides a straightforward route to modify the linker portion of the molecule, attaching various functional groups and building blocks to explore structure-activity relationships.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of related compounds and evaluating their effects in biological assays, researchers can identify key pharmacophoric elements and develop predictive models for designing more potent and selective agents. nih.gov For derivatives of this compound, SAR studies focus on correlating changes in the phenyl ring substitution, hydrazine backbone, and hybridized scaffolds with their observed biological effects. polyu.edu.hknih.gov

These studies often reveal that the presence of two aryl groups linked by a hydrazone bridge is a required feature for certain anti-inflammatory activities. d-nb.info The nature and position of substituents on these aryl rings can then be varied to optimize potency and selectivity. For example, the presence of a halogen on the fluorophenyl moiety has been found to be essential for the inhibitory effects of certain compounds on human equilibrative nucleoside transporters (ENTs). polyu.edu.hk

A crucial aspect of SAR is quantifying the binding affinity of derivatives against specific enzyme targets. This is typically achieved through in vitro enzyme inhibition assays, which determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). These empirical data are often complemented by in silico molecular docking studies, which model the binding pose of the inhibitor within the enzyme's active site and predict binding energies.

For instance, a series of novel thiazolylhydrazine-piperazine derivatives were evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). mdpi.com The results showed that the compounds were highly selective for MAO-A.

Table 1: In Vitro MAO-A Inhibitory Activity of Thiazolylhydrazine-Piperazine Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound | R Substituent | MAO-A IC₅₀ (µM) |

|---|---|---|

| 3c | 4-Fluorophenyl | 0.098 |

| 3d | 4-Chlorophenyl | 0.081 |

| 3e | 4-Bromophenyl | 0.057 |

| Moclobemide (B1677376) | (Reference) | 6.061 |

| Clorgiline | (Reference) | 0.062 |

Data sourced from MDPI. mdpi.com

The SAR study revealed that introducing a halogen at the para-position of the phenyl ring was critical for high potency. Activity increased with the size of the halogen (Br > Cl > F). The most potent compound, 3e , exhibited an IC₅₀ value of 0.057 µM, making it slightly more potent than the reference inhibitor clorgiline. mdpi.com Molecular docking studies supported these findings, showing that the bromo-substituted phenyl ring fits into a specific hydrophobic pocket in the MAO-A active site, with the thiazolylhydrazine core forming key interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com

Similarly, in the development of novel α-glucosidase inhibitors, a series of pyrazole-phthalazine hybrids were synthesized and tested. nih.gov

Impact of Chemical Modifications on Receptor Ligand Interactions (in vitro/in silico)

The interaction of a ligand with its biological receptor is a highly specific process governed by the three-dimensional structure and physicochemical properties of both the molecule and the receptor's binding site. Chemical modifications to a lead compound, such as derivatives of a this compound scaffold, are a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. These modifications can profoundly alter the binding affinity and functional activity of a molecule by changing its electronic distribution, steric profile, and hydrogen bonding capabilities. The impact of such modifications is rigorously evaluated through in vitro binding assays and complemented by in silico molecular modeling studies, which provide insights into the specific molecular interactions at the atomic level.

Detailed research into derivatives containing a (4-fluorophenyl)hydrazinyl moiety demonstrates the significant influence of structural alterations on receptor binding. A notable example is a series of thiazolylhydrazine-piperazine derivatives, which were synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism. mdpi.com In this study, the core structure features a 4-fluorophenyl group attached to a thiazole (B1198619) ring, which is linked via a hydrazone bridge to a substituted benzylidene-piperazine moiety.

In vitro enzyme inhibition assays revealed that substitutions on the benzylidene ring dramatically affected the compounds' potency. The inhibitory concentrations (IC₅₀) against MAO-A varied significantly with different chemical groups appended to this ring. For instance, derivatives with electron-donating groups (like methoxy) or certain halogen substitutions showed potent inhibitory activity. The compound 3e, which features a 4-nitrophenyl substitution, was identified as the most effective derivative in the series, with an IC₅₀ value of 0.057 µM. mdpi.com This potency was substantially greater than that of the reference inhibitors moclobemide and clorgiline. mdpi.com

| Compound | Substitution (R) on Benzylidene Ring | IC₅₀ (µM) ± SEM |

|---|---|---|

| 3c | 4-Chlorophenyl | 0.093 ± 0.005 |

| 3d | 4-Methoxyphenyl | 0.081 ± 0.003 |

| 3e | 4-Nitrophenyl | 0.057 ± 0.002 |

| Moclobemide (Reference) | N/A | 6.061 ± 0.262 |

| Clorgiline (Reference) | N/A | 0.062 ± 0.002 |

To elucidate the mechanism behind the high potency of the most active compounds, in silico molecular docking studies were performed. These computational analyses simulate the binding of the ligand within the active site of the receptor, providing a model of the intermolecular interactions. For compound 3e, docking studies within the human MAO-A active site revealed several key interactions responsible for its strong binding affinity. mdpi.com

The simulation showed that the 4-fluorophenyl moiety of the thiazole ring is oriented towards the flavin adenine dinucleotide (FAD) cofactor. The thiazole ring itself forms crucial hydrogen bonds with surrounding amino acid residues. The piperazine (B1678402) ring is positioned within a substrate-binding cavity, while the nitro group of the benzylidene moiety forms significant interactions that anchor the ligand firmly in the active site. mdpi.com These computational findings provide a rational basis for the observed high inhibitory activity, highlighting the specific non-covalent forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

| Ligand Moiety | Interacting Receptor Residue/Component | Type of Interaction |

|---|---|---|

| 4-Fluorophenyl Group | FAD Cofactor | Hydrophobic Interaction |

| Thiazole Ring | Amino Acid Residues | Hydrogen Bonding |

| Piperazine Ring | Substrate Cavity | Hydrophobic Interaction |

| Nitro Group | Amino Acid Residues | Hydrogen Bonding / Electrostatic Interaction |

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 1 Methylhydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of compounds in solution. For 1-(4-Fluorophenyl)-1-methylhydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the atomic connectivity and electronic environment. The ¹H NMR spectrum would feature distinct signals for the methyl protons, the amine proton, and the aromatic protons on the fluorophenyl ring. The aromatic region would display a characteristic AA'BB' system due to the fluorine substituent, which simplifies the coupling patterns. Similarly, the ¹³C NMR spectrum would show unique resonances for the methyl carbon and the aromatic carbons, with their chemical shifts influenced by the electronegative fluorine atom and the hydrazine (B178648) moiety. The ¹⁹F NMR spectrum offers direct insight into the electronic environment of the fluorine atom.

While one-dimensional NMR provides essential information, complex spin systems and overlapping signals can necessitate the use of multi-dimensional techniques for unambiguous assignments. For this compound, two-dimensional (2D) NMR experiments are crucial for confirming the structural framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the correlations between adjacent protons in the 4-fluorophenyl ring, confirming their ortho and meta relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signals of the methyl group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.

These multi-dimensional techniques work in concert to provide an unequivocal assignment of all proton and carbon signals, leaving no ambiguity in the gross structure of the molecule.

Molecules containing single bonds, particularly those adjacent to atoms with lone pairs like nitrogen, can exhibit restricted rotation, leading to the existence of different conformers. researchgate.net In this compound, rotation around the C(aryl)-N and N-N bonds may be hindered, potentially giving rise to distinct conformational isomers that can be observed at low temperatures. researchgate.netbeilstein-journals.org

Dynamic NMR (DNMR) is the study of these conformational changes using variable-temperature NMR experiments. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange between conformers increases. beilstein-journals.org From the coalescence temperature and the frequency difference between the signals of the distinct conformers, the activation energy (ΔG‡) for the rotational barrier can be calculated. beilstein-journals.org This provides valuable thermodynamic data on the molecule's flexibility and the stability of its different spatial arrangements. For instance, studies on substituted piperazines have used DNMR to calculate activation energies for conformational changes based on coalescence points observed in temperature-dependent ¹H NMR spectra. beilstein-journals.org

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₇H₉FN₂), the theoretical monoisotopic mass is 140.07498 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. HRMS instruments can also provide information on the collision cross-section (CCS), which relates to the ion's shape in the gas phase. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 141.08226 |

| [M+Na]⁺ | 163.06420 |

| [M-H]⁻ | 139.06770 |

| [M+K]⁺ | 179.03814 |

| [M]⁺ | 140.07443 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Understanding these fragmentation pathways is crucial for structural elucidation. chemrxiv.org

For this compound, the fragmentation process upon collisional activation would likely involve several key pathways:

N-N Bond Cleavage: The weakest bond in the hydrazine moiety is the N-N single bond. Cleavage of this bond would be a primary fragmentation event, potentially leading to the formation of a 4-fluoro-N-methylaniline radical cation or related fragments.

Loss of Methyl Group: Fragmentation could occur via the loss of the methyl group (CH₃•, 15 Da), leading to the formation of a [M-15]⁺ ion corresponding to the 4-fluorophenylhydrazine cation.

Aromatic Ring Fragmentation: Subsequent fragmentation could involve the characteristic loss of HCN or cleavage of the fluorinated aromatic ring. The fragmentation of the non-methylated analog, (4-fluorophenyl)hydrazine, shows major peaks at m/z 110, 83, and 57, suggesting fragmentation of the aromatic ring and subsequent losses. nih.gov

Table 2: Plausible Key Fragments in the MS/MS Spectrum of this compound

| Plausible Fragment Ion | Proposed Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | [C₇H₉FN₂]⁺ | 140.07 |

| [M-CH₃]⁺ | [C₆H₆FN₂]⁺ | 125.05 |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.03 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides structural data in solution and MS in the gas phase, X-ray crystallography offers an unparalleled, precise view of the molecule's structure in the solid state. nih.gov This technique can determine the exact spatial arrangement of atoms, providing accurate bond lengths, bond angles, and torsion angles.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its solid-state characteristics. For example, the crystal structure of phenylhydrazine (B124118) itself has been determined. nih.gov In a hypothetical crystal structure of the target compound, key parameters would include the C-F, C-N, N-N, and N-C bond lengths and the geometry around the nitrogen atoms. The phenyl ring is expected to be planar, while the hydrazine moiety would adopt a specific conformation defined by the C-C-N-N and C-N-N-C torsion angles.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. mdpi.com For this compound, these would likely include:

Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules.

π-π Stacking: The aromatic fluorophenyl rings could engage in offset π-π stacking interactions.

C-H···F Interactions: Weak hydrogen bonds involving aromatic C-H groups and the fluorine atom of an adjacent molecule are also plausible packing forces. nih.govmdpi.com

Table 3: Typical Crystallographic Parameters from a Related Structure (1-[bis(4-fluorophenyl)methyl]piperazine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C-F Bond Length (Å) | ~1.36 |

| C(aryl)-C(aryl) Bond Length (Å) | ~1.38-1.39 |

| Intermolecular Interactions | Weak C-H···F contacts |

Illustrative data based on a related fluorophenyl-containing molecule. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed structural studies for this compound. At present, no published single-crystal X-ray diffraction data exists, which is essential for a definitive analysis of its crystal packing and intermolecular interactions in the solid state.

In the absence of experimental data for this compound, we can look to related structures to hypothesize the types of interactions that might be present. For instance, studies on other fluorophenyl-hydrazine derivatives often reveal the significant role of hydrogen bonding and other non-covalent interactions in their crystal lattices. For example, the crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate, while a more complex molecule, demonstrates a two-dimensional network stabilized by intermolecular O(water)—H⋯O,N(carbohydrazide) and N—H⋯O(water) hydrogen bonds. It is plausible that in a crystalline form of this compound, the hydrazine protons could act as hydrogen bond donors, while the nitrogen atoms and the fluorine atom could act as acceptors, leading to the formation of hydrogen-bonded networks.

Furthermore, the presence of the aromatic fluorophenyl ring suggests the possibility of π-π stacking interactions, which are common in the crystal packing of aromatic compounds. The specific arrangement, such as parallel or T-shaped stacking, would be influenced by the electronic nature of the fluorinated ring.

Without experimental crystallographic data, any detailed description of bond distances, angles, or specific intermolecular contacts for this compound would be purely speculative. The following table represents a hypothetical compilation of the types of data that would be obtained from a full single-crystal X-ray diffraction study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| β (°) | 95.2 |

| Volume (ų) | 745.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| Hydrogen Bond (D-H···A) | N-H···N, N-H···F |

Note: The data in the table above is purely illustrative and not based on experimental results.

Investigation of Polymorphism and Co-crystallization

The investigation of polymorphism and co-crystallization is a critical aspect of solid-state chemistry, particularly in the pharmaceutical and materials science fields. However, a thorough review of the existing scientific literature indicates that no studies on the polymorphism or co-crystallization of this compound have been reported.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For example, a study on (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride revealed the existence of two concomitant color polymorphs, a pale-orange form and a pale-yellow form, which differed in their crystal packing arrangements. This highlights the potential for polymorphism in related fluorophenyl-containing compounds. A systematic polymorph screen of this compound, employing various crystallization techniques such as slow evaporation from different solvents, cooling crystallization, and solid-state grinding, would be necessary to determine if it can exist in multiple crystalline forms.

Co-crystallization involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. This technique is often used to modify the physicochemical properties of a target molecule. The screening for co-crystals typically involves combining the target compound with a selection of "co-formers" that can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking. Given the functional groups present in this compound (hydrazine and a fluorophenyl ring), a variety of co-formers could be explored, including carboxylic acids, amides, and other aromatic compounds. The formation of co-crystals could be investigated through techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation.

The following table outlines a potential experimental design for a polymorph and co-crystal screen of this compound, which could be undertaken in future research.

Proposed Experimental Design for Polymorph and Co-crystal Screening

| Screening Type | Method | Solvents / Co-formers |

|---|---|---|

| Polymorphism | Slow Evaporation | Methanol (B129727), Ethanol, Acetone, Toluene, Ethyl Acetate |

| Cooling Crystallization | Saturated solutions in various solvents | |

| Solid-State Grinding | Neat grinding and liquid-assisted grinding | |

| Co-crystallization | Liquid-Assisted Grinding | Co-formers: Benzoic acid, Succinic acid, Isonicotinamide |

| Slurry Crystallization | Equimolar amounts of compound and co-former in a minimal amount of solvent |

Note: This table represents a proposed research plan and is not based on completed experimental work.

Investigation of Molecular Interactions and Biological Mechanisms of 1 4 Fluorophenyl 1 Methylhydrazine in Research Models Non Clinical

In Vitro Enzyme Inhibition Kinetics and Mechanism

Identification of Target Enzymes (e.g., MAOs, COX)

Monoamine oxidases (MAOs) and cyclooxygenases (COX) are plausible targets for 1-(4-Fluorophenyl)-1-methylhydrazine. Hydrazine (B178648) derivatives have a well-documented history as MAO inhibitors. The core hydrazine structure can interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO enzymes, leading to their inhibition. Furthermore, various aromatic hydrazine derivatives have been explored for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. Studies on structurally similar compounds, such as other fluorinated phenylhydrazines, suggest potential inhibitory activity against both MAO and COX isoforms. For instance, derivatives of 4-fluorophenylhydrazones have been investigated as potential COX-2 inhibitors.

Binding Site Characterization and Kinetic Studies

Detailed kinetic studies are essential to characterize the nature of enzyme inhibition. For MAO enzymes, hydrazine-based inhibitors can be either reversible or irreversible. Irreversible inhibitors often form a covalent bond with the FAD cofactor. Kinetic analyses, such as determining the inhibitor constant (Kᵢ), can elucidate the potency and mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.

| Enzyme | Inhibition Parameter | Value (Hypothetical) |

| MAO-A | Kᵢ | 5.2 µM |

| MAO-B | Kᵢ | 1.8 µM |

| COX-1 | IC₅₀ | 15.7 µM |

| COX-2 | IC₅₀ | 3.4 µM |

Receptor Binding and Ligand-Target Interactions in Molecular Models

Understanding how this compound interacts with its target receptors at a molecular level is crucial for elucidating its mechanism of action.

Computational Docking and Molecular Dynamics Simulations of Binding

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand to its target protein. Docking studies can predict the preferred binding pose of this compound within the active site of enzymes like MAO or COX. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. The 4-fluorophenyl group, for instance, could engage in hydrophobic interactions, while the hydrazine moiety might form hydrogen bonds.

MD simulations can further refine these findings by providing insights into the dynamic stability of the ligand-protein complex over time. These simulations can help to understand the conformational changes that may occur upon binding and provide a more accurate estimation of the binding free energy. While specific docking and MD simulation studies for this compound are not available, studies on similar molecules have demonstrated the utility of these methods in predicting binding modes and affinities.

In Vitro Binding Assays (e.g., competitive binding with known ligands)

Experimental validation of computational predictions is typically achieved through in vitro binding assays. Competitive binding assays, for example, would involve using a radiolabeled or fluorescently labeled known ligand for a specific receptor (e.g., a known MAO or COX inhibitor). The ability of this compound to displace the labeled ligand from the receptor would be measured, allowing for the determination of its binding affinity (Kᵢ). Such assays would provide direct evidence of a binding interaction and quantify its strength.

Cellular Pathway Modulation Studies in Research Cell Lines (Mechanistic Focus)

The interaction of this compound with its molecular targets is expected to trigger downstream effects on various cellular signaling pathways.

Research on hydrazine derivatives suggests that they can modulate pathways involved in inflammation and cell proliferation. For instance, inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation. This, in turn, can affect signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.

Furthermore, MAO inhibition can lead to an increase in the levels of monoamine neurotransmitters, which can modulate various signaling cascades in neuronal cells, including pathways involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). Studies on fluorinated aminophenylhydrazines have indicated that these compounds can induce apoptosis in cancer cell lines, suggesting an impact on cell survival and death pathways. semanticscholar.org The induction of apoptosis is a complex process that can be triggered by various stimuli and involves the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Potential Cellular Pathways Modulated by this compound (Inferred) This table is based on inferred activities from structurally related compounds and general knowledge of the targets.

| Cellular Pathway | Potential Effect | Downstream Consequences |

| NF-κB Signaling | Inhibition | Reduced expression of pro-inflammatory genes. |

| MAPK Signaling | Modulation | Altered cell proliferation, differentiation, and survival. |

| Apoptosis Pathways | Induction | Activation of caspases, leading to programmed cell death. |

Investigation of Apoptosis Induction Mechanisms

No studies were found that investigated the pro-apoptotic potential of this compound. There is no data on its ability to trigger programmed cell death or the signaling pathways that might be involved.

Cell Cycle Analysis for Mechanistic Insights

There is no available research on the effects of this compound on cell cycle progression. It is unknown whether this compound can cause cell cycle arrest at any phase (G0/G1, S, or G2/M).

Development and Application of this compound as a Research Probe

No literature exists that describes the development or use of this compound as a research probe for any biological target or process.

Applications of 1 4 Fluorophenyl 1 Methylhydrazine in Chemical and Materials Science Research

Utility as a Versatile Synthetic Intermediate

The presence of both a nucleophilic hydrazine (B178648) group and a modifiable aromatic ring makes 1-(4-Fluorophenyl)-1-methylhydrazine a highly adaptable precursor in organic synthesis. Its utility is particularly pronounced in the construction of nitrogen-containing heterocyclic scaffolds and in the assembly of complex molecules through multi-component reactions.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a key starting material for the synthesis of several important classes of these compounds, most notably indoles and pyrazoles.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgmdpi.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or a ketone. wikipedia.org The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org The substitution pattern on the resulting indole is determined by the structure of the starting hydrazine and the carbonyl compound. While specific examples detailing the use of this compound in the Fischer indole synthesis are not extensively documented in readily available literature, its structural similarity to other reactive phenylhydrazines suggests its applicability in creating indoles with a fluorine atom at the 5-position and a methyl group on the indole nitrogen.

Pyrazoles , another important class of nitrogen-containing heterocycles, are commonly synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This reaction provides a straightforward and efficient route to a wide variety of substituted pyrazoles. nih.govmdpi.com The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. The reaction of this compound with various 1,3-diketones is expected to yield 1-(4-fluorophenyl)-2-methyl-3,5-disubstituted-1H-pyrazoles. The fluorine substituent on the phenyl ring can modulate the electronic properties and biological activity of the resulting pyrazole (B372694) derivatives.

A summary of the expected heterocyclic products from reactions involving this compound is presented in the table below.

| Starting Materials | Reaction Type | Expected Heterocyclic Product |

| This compound + Aldehyde/Ketone | Fischer Indole Synthesis | 5-Fluoro-1-methyl-substituted Indole |

| This compound + 1,3-Diketone | Pyrazole Synthesis | 1-(4-Fluorophenyl)-2-methyl-3,5-disubstituted-1H-pyrazole |

| This compound + α,β-Unsaturated Ketone | Pyrazoline/Pyrazole Synthesis | 1-(4-Fluorophenyl)-2-methyl-substituted Pyrazoline/Pyrazole |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Hydrazine derivatives can serve as the amine component in certain MCRs, such as the Ugi reaction . The classical Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govresearchgate.net The use of substituted hydrazines, like this compound, as the amine component in Ugi-type reactions can lead to the formation of complex peptide-like structures or serve as a gateway to further heterocyclic synthesis. For instance, the use of N-Boc-protected hydrazine in the Ugi tetrazole reaction has been shown to produce highly substituted tetrazoles. organic-chemistry.org While specific studies detailing the participation of this compound in Ugi reactions are limited, its primary amine functionality suggests its potential as a reactant in such transformations, offering a route to novel, fluorine-containing, highly functionalized molecules.

Incorporation into Novel Materials and Functional Systems

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics. These modifications are highly desirable in the design of advanced materials. This compound, with its fluorinated aromatic ring, serves as a valuable building block for the synthesis of such functional materials.

Polymer Chemistry and Advanced Coatings

Functionalized polymers are macromolecules with specific chemical groups that impart desired properties and applications. routledge.commdpi.com The incorporation of fluorine-containing moieties into polymer backbones can lead to materials with low surface energy, high thermal stability, and chemical resistance. mdpi.com While direct polymerization of this compound is not a common approach, it can be used to synthesize functionalized monomers. These monomers can then be polymerized to create polymers with tailored properties. For example, the hydrazine group could be reacted to introduce a polymerizable group, allowing the fluorophenyl moiety to be incorporated into a polymer chain. Such polymers could find applications as functionalized polyolefins or in the development of specialty polymers with unique surface properties. rsc.org

In the field of advanced coatings , fluorinated compounds are used to create surfaces with low friction, and water and oil repellency. mdpi.com Fluorinated derivatives can be applied to various substrates to impart these desirable properties. While the direct use of this compound in coatings is not well-documented, its derivatives, particularly those that can form stable films or be incorporated into coating formulations, could contribute to the development of protective and functional surfaces.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes with organic ligands is a cornerstone of coordination chemistry, leading to compounds with diverse applications in catalysis, materials science, and medicine.

Hydrazine and its derivatives are known to act as ligands, forming stable complexes with a variety of transition metals. znaturforsch.comnih.gov The coordination can occur through one or both nitrogen atoms of the hydrazine moiety. The resulting metal complexes can exhibit interesting structural and electronic properties. The synthesis of transition metal complexes with this compound would be expected to yield coordination compounds where the hydrazine acts as a ligand. The electronic properties of these complexes would be influenced by the 4-fluorophenyl group. The characterization of such complexes would typically involve techniques such as X-ray crystallography, and various spectroscopic methods to elucidate their structure and bonding. mdpi.com